tioeteri arili

Aryl thioethers are a class of organic compounds characterized by the presence of a sulfur atom bonded to an aromatic ring (aryl group). These compounds play a crucial role in various applications due to their unique chemical properties. Aryl thioethers can be synthesized through diverse methods, including substitution reactions and coupling processes involving aryl halides or sulfonyl chlorides.

Structurally, these molecules typically consist of an aryl group attached via a sulfur atom to an ethylene bridge, often represented as R-S-Ph (where Ph is the phenyl group). The presence of both aromaticity and thioether functionality endows aryl thioethers with several advantageous properties. They exhibit enhanced stability, good solubility in organic solvents, and interesting reactivity patterns that make them valuable intermediates or final products in numerous synthetic pathways.

Aryl thioethers find applications in a wide range of fields, including pharmaceuticals, agrochemicals, and materials science. Their potential as chelating agents, antioxidants, and electron-donating groups makes them particularly attractive for designing novel materials with tailored properties. Additionally, due to their ability to form hydrogen bonds and interact with biomolecules, aryl thioethers are increasingly being explored in drug design and development processes.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

3-(Methylmercapto)aniline | 1783-81-9 | C7H9NS |

|

Isopropyl phenyl sulphide | 3019-20-3 | C9H12S |

|

3-Chloropropyl phenyl sulfide | 4911-65-3 | C9H11ClS |

|

Allyl Phenyl Sulfide | 5296-64-0 | C9H10S |

|

2-(Methylthio)thiophene | 5780-36-9 | C5H6S2 |

|

methyl 2-(phenylsulfanyl)acetate | 17277-58-6 | C9H10O2S |

|

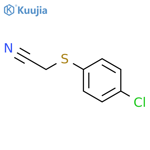

(4-Chlorophenylthio)acetonitrile | 18527-19-0 | C8H6ClNS |

|

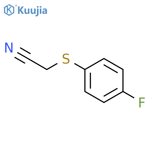

(4-fluorophenylthio)acetonitrile | 18527-21-4 | C8H6FNS |

|

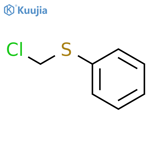

Chloromethyl phenyl sulfide | 7205-91-6 | C7H7ClS |

|

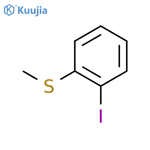

2-Iodothioanisole | 33775-94-9 | C7H7IS |

Letteratura correlata

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

Fornitori consigliati

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati